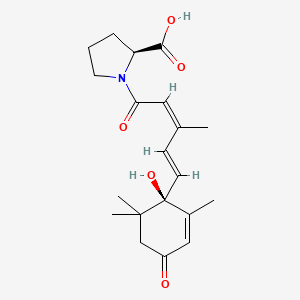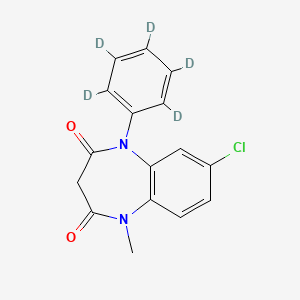
3-Hydroxy Fenretinide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy Fenretinide is a synthetic derivative of all-trans-retinoic acid, belonging to the class of retinoids. It is structurally related to Fenretinide, a compound known for its chemopreventive and antineoplastic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy Fenretinide typically involves the modification of Fenretinide. One common method includes the hydroxylation of Fenretinide using specific reagents and catalysts. The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the selective introduction of the hydroxyl group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The scalability of the synthesis process is crucial for its commercial viability .
化学反应分析
Types of Reactions
3-Hydroxy Fenretinide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its biological activity.
Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
科学研究应用
3-Hydroxy Fenretinide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other retinoid derivatives and studying their chemical properties.
Biology: Investigated for its role in cell differentiation and apoptosis, making it a valuable tool in cellular biology research.
Medicine: Explored for its potential in cancer therapy, particularly in inducing apoptosis in cancer cells and inhibiting tumor growth.
Industry: Utilized in the development of pharmaceuticals and cosmetic products due to its retinoid activity
作用机制
3-Hydroxy Fenretinide exerts its effects through multiple mechanisms:
Apoptosis Induction: It promotes programmed cell death in cancer cells by activating apoptotic pathways.
Retinoid Receptor Interaction: It binds to retinoid receptors, modulating gene expression and influencing cell differentiation and proliferation.
Reactive Oxygen Species (ROS) Generation: It induces the accumulation of reactive oxygen species, leading to oxidative stress and cell death in cancer cells .
相似化合物的比较
Similar Compounds
Fenretinide: The parent compound, known for its chemopreventive properties.
All-trans-Retinoic Acid: A naturally occurring retinoid with similar biological activities.
N-(4-Hydroxyphenyl)retinamide: Another derivative with comparable properties
Uniqueness
3-Hydroxy Fenretinide is unique due to the presence of the hydroxyl group, which enhances its solubility and potentially its biological activity. This modification allows for distinct interactions with molecular targets and may result in improved therapeutic efficacy compared to its analogs .
属性
分子式 |
C26H33NO3 |
|---|---|
分子量 |
407.5 g/mol |
IUPAC 名称 |
(2Z,4Z,6E,8Z)-N-(4-hydroxyphenyl)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C26H33NO3/c1-18(9-14-23-20(3)24(29)15-16-26(23,4)5)7-6-8-19(2)17-25(30)27-21-10-12-22(28)13-11-21/h6-14,17,24,28-29H,15-16H2,1-5H3,(H,27,30)/b8-6-,14-9-,18-7+,19-17- |
InChI 键 |
UMTKXEKOPUGPJI-OIJCEPNXSA-N |
手性 SMILES |
CC1=C(C(CCC1O)(C)C)/C=C\C(=C\C=C/C(=C\C(=O)NC2=CC=C(C=C2)O)/C)\C |
规范 SMILES |
CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


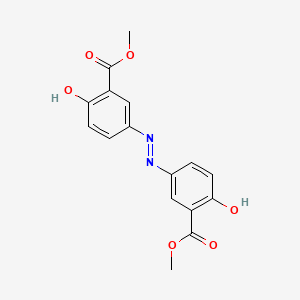
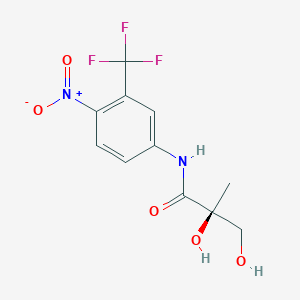
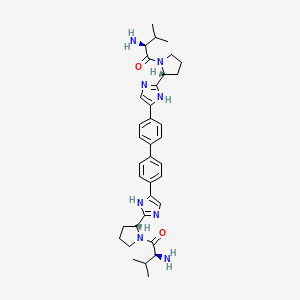
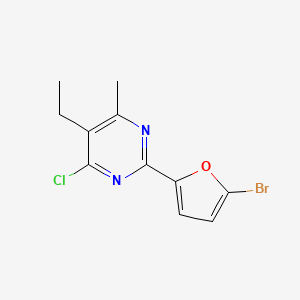

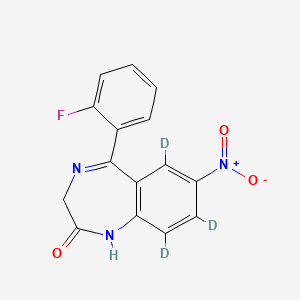

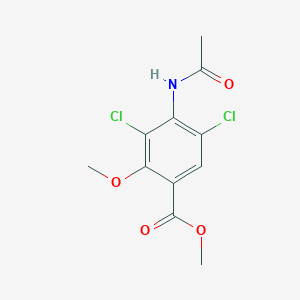
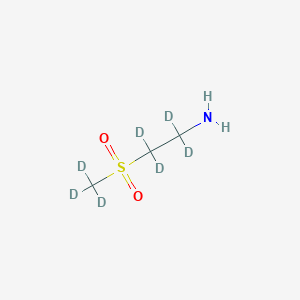
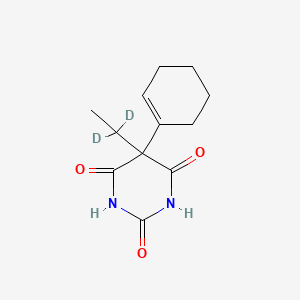
![(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuterio(113C)methylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13445354.png)

